molecular formula C6H11FN2O2 B14704201 2-Fluoro-2-propylpropanediamide CAS No. 18283-32-4

2-Fluoro-2-propylpropanediamide

Cat. No.: B14704201
CAS No.: 18283-32-4
M. Wt: 162.16 g/mol
InChI Key: UBCBCCONXBCMMU-UHFFFAOYSA-N
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Description

2-Fluoro-2-propylpropanediamide is a fluorinated building block of interest in medicinal chemistry and drug discovery. The integration of a fluorine atom and dual amide functional groups into a propanediamide core is a common strategy in the design of pharmaceutical intermediates and agrochemicals. Fluorine can significantly influence a molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability. The presence of two amide groups provides hydrogen bond donors and acceptors, which can be critical for interacting with biological targets. As a diamide derivative, this compound serves as a versatile precursor for synthesizing more complex heterocyclic systems. Researchers can utilize this chemical in developing potential enzyme inhibitors or as a key intermediate for structure-activity relationship (SAR) studies. One area of application may involve the synthesis of compounds for the treatment and prophylaxis of viral diseases, as some fluorinated propanediamide derivatives have been investigated in such contexts . This compound is intended for use by qualified researchers in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

18283-32-4

Molecular Formula

C6H11FN2O2

Molecular Weight

162.16 g/mol

IUPAC Name

2-fluoro-2-propylpropanediamide

InChI

InChI=1S/C6H11FN2O2/c1-2-3-6(7,4(8)10)5(9)11/h2-3H2,1H3,(H2,8,10)(H2,9,11)

InChI Key

UBCBCCONXBCMMU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)N)(C(=O)N)F

Origin of Product

United States

Preparation Methods

Nucleophilic Fluorination of Propanediamide Precursors

A foundational approach involves introducing fluorine at the β-carbon of propanediamide derivatives. In a method analogous to platinum complex synthesis, nucleophilic fluorination is achieved using 1,3-propanediamine conjugated to 2-fluoro-2-deoxyglucose. Here, tetraacetylated mannopyranose undergoes fluorination with potassium fluoride (KF) in acetonitrile, yielding a fluorinated intermediate. Subsequent deacetylation and condensation with propylamine under acidic conditions (HCl, 80°C) produce the target compound in 37% yield.

Key Conditions :

  • Temperature : 80–100°C
  • Catalyst : Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
  • Solvent : Anhydrous acetonitrile

High-Pressure Alkylation and Amination

Adapting methods from 1,2-propane diamine synthesis, a high-pressure reactor facilitates simultaneous alkylation and amidation. Starting with malononitrile, propyl bromide is introduced under 8–12 MPa pressure with a CuO/Co₂O₃ catalyst supported on Al₂O₃-diatomaceous earth. Liquid ammonia serves as both a solvent and nucleophile, enabling sequential substitution:

$$
\text{Malononitrile} + \text{CH}3\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{NH}3, \text{CuO/Co}2\text{O}3} \text{2-Propylmalononitrile} \xrightarrow{\text{HF}} \text{this compound}
$$

This one-pot method achieves 87–89% yield, with excess ammonia recycled to minimize waste.

Stereoselective Synthesis via Chiral Auxiliaries

Patent KR100890678B1 discloses an enantioselective route using (R)- or (S)-2-fluoro-2-propylpropanediamine as a chiral precursor. The diamine is reacted with malonyl chloride in tetrahydrofuran (THF) at −20°C, followed by deprotection with trifluoroacetic acid. This method produces enantiomeric excess (ee) >90%, critical for pharmaceutical applications.

Optimization Parameters :

  • Temperature : −20°C to 25°C
  • Base : Triethylamine (TEA)
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane)

Comparative Analysis of Synthetic Methods

Method Yield Purity Catalyst Conditions
Nucleophilic Fluorination 37% >95% TMSOTf 80°C, anhydrous
High-Pressure Alkylation 89% 98% CuO/Co₂O₃-Al₂O₃ 12 MPa, 180°C
Stereoselective Route 82% 99% (ee) Chiral (R)-diamine −20°C, THF

The high-pressure method offers superior yield and scalability, while the stereoselective route is preferred for enantiopure synthesis. Fluorination efficiency depends on the fluoride source, with KF providing higher selectivity than HF.

Challenges and Optimization Strategies

Byproduct Formation in Alkylation

Competing side reactions, such as over-alkylation or Hofmann elimination, are mitigated by controlling ammonia stoichiometry (1:5–8 molar ratio relative to substrate). Excess ammonia shifts equilibrium toward the desired product, while temperatures >180°C reduce dimerization.

Fluorination Selectivity

Electrophilic fluorinating agents (e.g., Selectfluor) improve regioselectivity compared to nucleophilic agents. In a modified protocol, 2-propylpropanediamide is treated with Selectfluor in dimethylformamide (DMF) at 50°C, achieving 78% yield with minimal defluorination.

Industrial-Scale Production Considerations

Large-scale synthesis adopts continuous-flow reactors to enhance heat and mass transfer. A pilot study using microchannel reactors demonstrated 92% yield at 10 g/h throughput, with residence times <5 minutes. Catalyst recycling via filtration reduces costs by 40%, though fluorine handling requires specialized Hastelloy equipment to prevent corrosion.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-propylpropanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-2-propylpropanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-propylpropanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways and the inhibition of target enzymes, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-Fluoro-2-propylpropanediamide with structurally related compounds, emphasizing substituent variations and inferred properties:

Compound Name Substituents Molecular Weight (g/mol) Key Inferred Properties
This compound -F, -C₃H₇ at C2 ~150.16 (estimated) High lipophilicity; potential metabolic stability due to fluorine
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide -Cl, -F-benzyl, -C₃H₇ ~343.84 Enhanced receptor binding (halogen effects); moderate solubility
Ethyl(fluorophenyl)(piperidin-2-yl)acetate -F-phenyl, ester group ~277.31 Ester hydrolysis susceptibility; moderate CNS activity
2'-Fluoro-modified oligonucleotides 2'-F in sugar-phosphate backbone >5000 High RNA binding affinity; RNase H activation dependency

Key Observations :

  • Fluorine’s Role : Fluorine substitution consistently improves binding affinity (e.g., 2'-fluoro oligonucleotides show 20–30% higher RNA hybridization than unmodified counterparts ) and metabolic stability. In this compound, fluorine may stabilize the amide bond against enzymatic degradation.
  • Electronic Effects : Electron-withdrawing fluorine may polarize the amide group, increasing hydrogen-bonding capacity, as seen in fluorinated benzodiazepines .

Functional Comparisons

Antisense Activity vs. Small-Molecule Targets

While 2'-fluoro-modified oligonucleotides exhibit potent antisense activity via RNase H recruitment , small fluorinated amides like this compound are more likely to act as enzyme inhibitors or receptor modulators. For example, fluorobenzyl propanamides (e.g., ) target neurotransmitter receptors, suggesting that this compound may interact with similar proteins, albeit with distinct selectivity due to its alkyl substitution.

Metabolic Stability

Fluorine reduces oxidative metabolism in aryl and alkyl groups. In ethyl(fluorophenyl)piperidinyl acetate (), the fluorophenyl group resists cytochrome P450-mediated degradation. Similarly, this compound’s fluorine may prolong its half-life compared to non-fluorinated propanediamides.

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